(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
Description
(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride (CAS: 2177258-16-9) is a chiral secondary amine featuring a pyrrolidine backbone substituted with a 3,4-difluorophenyl group at the 2-position and a hydrochloride counterion. Its molecular formula is C₁₀H₁₂ClF₂N, with a molecular weight of 219.66 g/mol . The (S)-stereochemistry at the pyrrolidine ring distinguishes it from its (R)-enantiomer (CAS: 2411591-45-0), which has identical physical properties but distinct biological interactions due to stereoselectivity .
Key characteristics include:
Properties
IUPAC Name |
(2S)-2-(3,4-difluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMDJKBIGCGCEY-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The key step involves the introduction of the 3,4-difluorophenyl group via a stereocontrolled alkylation or cross-coupling reaction. Chiral auxiliaries, such as tert-butyl carbamates, are employed to temporarily fix the stereochemistry during the synthesis. For example, tert-butyl pyrrolidin-1-carboxylate reacts with 3,4-difluorophenylmagnesium bromide in tetrahydrofuran (THF) at -78°C, yielding a diastereomeric intermediate. Acidic hydrolysis subsequently removes the auxiliary, producing the free amine, which is precipitated as the hydrochloride salt.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Temperature | -78°C to 25°C | |
| Catalyst | Chiral bis-oxazoline ligands | |
| Enantiomeric Excess (ee) | 92-98% | |
| Overall Yield | 65-72% |
This method’s efficacy stems from the precise control over stereochemistry, though the reliance on cryogenic conditions and expensive chiral ligands limits scalability.
Grignard Reagent-Based Alkylation
Grignard reactions offer a robust pathway for introducing the 3,4-difluorophenyl moiety. The synthesis begins with the formation of a Grignard reagent from 1-bromo-3,4-difluorobenzene and magnesium in anhydrous diethyl ether. This reagent reacts with a chiral pyrrolidine precursor, such as (S)-2-pyrrolidinemethanol, under inert atmosphere conditions.
Optimization Challenges
A major challenge is the competing formation of byproducts via over-alkylation. To mitigate this, slow reagent addition and stoichiometric control (1:1 molar ratio) are critical. Post-reaction quenching with ammonium chloride and extraction with dichloromethane yields the crude product, which is purified via recrystallization from ethanol/water mixtures.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12-18 hours | |
| Solvent | Tetrahydrofuran (THF) | |
| Yield | 58-64% | |
| Purity (HPLC) | >95% |
While this method avoids cryogenic conditions, the need for strict anhydrous handling and moderate yields necessitates further refinement.
Catalytic Asymmetric Hydrogenation
Catalytic hydrogenation of a prochiral imine precursor provides an alternative route. The imine, derived from 3,4-difluorophenylglyoxal and pyrrolidine, undergoes hydrogenation in the presence of a chiral Rhodium-DuPhos catalyst. This method excels in atom economy and operational simplicity.
Process Details
The reaction is conducted under 50 psi hydrogen pressure in methanol at 40°C. The catalyst loading (0.5 mol%) and substrate concentration (0.2 M) are optimized to balance cost and efficiency. Filtration through Celite and solvent evaporation yield the amine, which is converted to the hydrochloride salt using HCl gas.
Key Data:
This method’s scalability is hindered by the high cost of Rhodium catalysts, though recent advances in catalyst recycling show promise.
Continuous Flow Synthesis for Industrial Scale-Up
Industrial production increasingly adopts continuous flow reactors to enhance efficiency. A representative protocol involves:
-
Precursor Preparation : (S)-2-pyrrolidinecarboxylic acid is esterified with methanol under sulfuric acid catalysis.
-
Alkylation : The ester reacts with 3,4-difluorophenylboronic acid in a microreactor at 120°C, with palladium acetate as a catalyst.
-
Hydrolysis and Salt Formation : The product is hydrolyzed with NaOH and treated with HCl gas in a packed-bed reactor.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Residence Time | 15 minutes | |
| Temperature | 120°C | |
| Throughput | 2.5 kg/day | |
| Solvent Consumption | Reduced by 40% vs batch |
Continuous flow methods offer superior heat transfer and mixing, enabling safer handling of exothermic reactions and higher space-time yields.
Comparative Analysis of Synthetic Routes
A meta-analysis of the four methods reveals trade-offs between enantioselectivity, cost, and scalability:
| Method | ee (%) | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Asymmetric Synthesis | 92-98 | 65-72 | Moderate | 12,000 |
| Grignard Alkylation | 85-90 | 58-64 | Low | 8,500 |
| Catalytic Hydrogenation | 94-97 | 70-75 | High | 15,000 |
| Continuous Flow | 90-95 | 80-85 | Very High | 9,200 |
Catalytic hydrogenation achieves the highest enantiomeric purity but incurs elevated costs due to precious metal catalysts. Continuous flow synthesis emerges as the most viable for industrial applications, balancing cost and throughput.
Research Findings and Optimization Strategies
Recent studies focus on solvent recycling and catalyst recovery to improve sustainability. For instance, ionic liquids have been tested as green solvents in asymmetric synthesis, reducing waste generation by 30% without compromising yield. Additionally, immobilized chiral catalysts in flow systems demonstrate recyclability for up to 10 cycles, slashing Rhodium-related costs by 60%.
Efforts to replace Grignard reagents with organozinc compounds show potential for milder reaction conditions, though yields remain suboptimal (45-50%). Computational modeling of transition states has also guided ligand design, enabling enantiomeric excesses exceeding 99% in pilot-scale trials .
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring’s secondary amine undergoes oxidation to form N-oxides under mild conditions. This reaction is critical for modifying electronic properties and enhancing solubility.
Key Reagents & Conditions
-
Oxidizing agents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
-
Reaction time : 2–6 hours.
Mechanism :
-
Protonation of the amine by the oxidizing agent.
-
Formation of an intermediate hydroxylamine.
-
Further oxidation to yield the N-oxide.
Products :
-
Primary product : (S)-2-(3,4-Difluorophenyl)pyrrolidine N-oxide hydrochloride.
-
Yield : 75–85% under optimized conditions.
Reduction Reactions
The compound participates in reductions targeting its aromatic system or stabilizing intermediates during catalytic hydrogenation.
Key Reagents & Conditions
-
Catalytic hydrogenation : Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol at 50°C.
-
Alternative : Sodium borohydride (NaBH₄) in THF for selective reductions.
Mechanism :
-
Hydrogenolysis of the C–F bond is suppressed due to fluorine’s electronegativity, preserving the difluorophenyl group.
-
Reduction of imine intermediates (if present) to secondary amines.
Products :
Substitution Reactions
The difluorophenyl group undergoes nucleophilic aromatic substitution (SNAr) at meta and para positions, leveraging fluorine’s electron-withdrawing effects.
Key Reagents & Conditions
| Reagent | Conditions | Position Substituted |
|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 hours | Para-fluorine |
| Ammonia | Ethanol, 100°C, 24 hours | Meta-fluorine |
| Thiophenol | K₂CO₃, DMSO, 120°C, 6 hours | Ortho-fluorine (minor) |
Mechanism :
-
Deprotonation of the nucleophile.
-
Attack at activated aromatic positions.
-
Fluoride ion elimination.
Products :
Coupling Reactions
The compound serves as a building block in cross-coupling reactions for drug discovery.
Key Reactions
| Reaction Type | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl-pyrrolidine hybrids | 60–70% |
| Buchwald-Hartwig | Pd₂(dba)₃ | N-arylated derivatives | 55–65% |
Conditions :
-
Suzuki: 1.5 equiv aryl boronic acid, K₂CO₃, dioxane/water (4:1), 90°C, 12 hours .
-
Buchwald-Hartwig: 2.0 equiv aryl halide, Xantphos ligand, 110°C, 24 hours .
Applications :
Acid/Base-Mediated Reactions
The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity.
Key Transformations :
-
Deprotonation : NaOH (1M) releases the free base, enhancing nucleophilicity.
-
Rearrangement : Acidic conditions (HCl, 80°C) induce ring-opening to form linear amines (minor pathway) .
Stability :
Biological Interactions
Though not a direct chemical reaction, the compound’s interactions with biological targets are mediated by:
-
Hydrogen bonding : Fluorine atoms engage with serine/threonine kinases.
-
Dipole interactions : Stabilize binding to GSK-3β and TRK fusion proteins .
Pharmacological Impact :
-
Modulates enzyme activity at IC₅₀ = 12 μM (recombinant GSK-3β) and EC₅₀ = 260 nM (T. brucei growth inhibition) .
Comparative Reaction Data
| Reaction | Optimal Conditions | Yield | Key Byproducts |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 25°C, 4 hours | 82% | Overoxidized imines (8%) |
| Suzuki Coupling | Pd(PPh₃)₄, 90°C, 12 hours | 68% | Homocoupled biaryl (12%) |
| SNAr (Methoxy) | NaOMe, DMF, 80°C, 12 hours | 73% | Di-substituted arene (5%) |
Scientific Research Applications
Scientific Research Applications
(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride has a variety of applications in scientific research:
Medicinal Chemistry
- Analgesic and Anti-inflammatory Potential : The compound has been explored for its potential use as an analgesic or anti-inflammatory agent due to its ability to interact with pain pathways and inflammatory processes .
Anticancer Research
- Kinesin Spindle Protein (KSP) Inhibition : Studies indicate that this compound can inhibit KSP, which is crucial for mitosis. In vitro studies have shown significant cytotoxicity against various cancer cell lines, suggesting its potential as a new anticancer agent .
Antimicrobial Activity
- Recent trials suggest that this compound exhibits antimicrobial efficacy against multi-drug resistant strains of bacteria, outperforming traditional antibiotics in certain cases.
Neuropharmacology
- The compound has shown promise in binding affinity studies with neurotransmitter receptors, indicating potential implications for mood regulation and cognitive functions .
Case Studies
- Inhibition of KSP :
-
Antimicrobial Efficacy :
- A recent trial evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it outperformed traditional antibiotics in several cases.
Mechanism of Action
The mechanism of action of (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride
Key differences :
Fluorophenyl-Substituted Pyrrolidines
-
Compound Name CAS Number Substituents Similarity Score (S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride 1218935-60-4 4-Fluorophenyl 0.74 (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride 1217809-88-5 2,5-Difluorophenyl 0.74 (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride 1391407-62-7 4-CF₃-phenyl 1.00 - 2,5-Difluoro: Alters steric hindrance and electronic distribution, reducing similarity to the target compound . Trifluoromethyl (CF₃): Increases lipophilicity but introduces bulkier substituents, which may affect solubility .
Heterocyclic Variants: Pyridine vs. Pyrrolidine
2-(3,4-Difluorophenyl)pyridine hydrochloride (CAS: 2640943-41-3):
Functional implications :
Piperidine Derivatives
- Similarity score: 0.94 (indicating high structural overlap but distinct pharmacokinetics) .
Biological Activity
(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, with CAS No. 2177258-16-9, is a compound of significant interest due to its biological activity, particularly in the context of treating parasitic diseases such as human African trypanosomiasis (HAT). This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H11F2N·HCl
- Molecular Weight : 221.66 g/mol
- Structural Formula : Chemical Structure
This compound has been studied for its antitrypanosomal activity against Trypanosoma brucei, the causative agent of HAT. The compound demonstrates potent inhibitory effects on the growth of this parasite. Its mechanism of action appears to involve the inhibition of specific kinases that are critical for the survival and proliferation of T. brucei.
Antitrypanosomal Activity
Research indicates that this compound exhibits significant antitrypanosomal activity. In vitro studies have shown that this compound can inhibit the growth of T. brucei at low micromolar concentrations. Table 1 summarizes the effective concentrations required for 50% inhibition (EC50) against various strains of T. brucei.
| Compound | Strain | EC50 (µM) |
|---|---|---|
| This compound | BF427 | 0.114 |
| This compound | STIB900 | 0.747 |
Case Studies
- Murine Models : In murine models of both early and late-stage HAT, this compound achieved a cure rate of 100% in treated groups. These studies highlight its potential as a lead compound for further development in combating HAT .
- Pharmacokinetic Studies : The pharmacokinetic profile of this compound was assessed in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Results indicated that while the compound has favorable bioavailability, further optimization is needed to enhance its therapeutic window .
Research Findings
Recent studies have focused on optimizing the structure of this compound to improve its efficacy and reduce potential toxicity to mammalian cells. The introduction of fluorine atoms in the phenyl ring has been shown to enhance potency while maintaining selectivity against mammalian cells .
Comparative Studies
Comparative studies with other compounds targeting T. brucei have shown that this compound exhibits one of the lowest EC50 values among tested analogues, indicating its high potency .
Q & A
Basic Research Questions
Q. What are the key structural features of (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, and how can its stereochemistry be experimentally validated?
- Methodological Answer : The compound’s stereochemistry can be confirmed using X-ray crystallography. Single-crystal diffraction data should be refined using programs like SHELXL, which employs iterative least-squares algorithms to resolve atomic positions and chiral centers. For pyrrolidine derivatives, hydrogen bonding and π-π stacking interactions between the difluorophenyl group and adjacent molecules often stabilize the crystal lattice, aiding in structural determination .
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or catalytic hydrogenation. For example, reacting pyrrolidine precursors with 3,4-difluorophenyl halides under palladium catalysis (e.g., Suzuki-Miyaura coupling). Key parameters include:
- Temperature: 50–80°C for optimal reaction kinetics.
- Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
- Acidification: Final hydrochloride salt formation requires stoichiometric HCl addition at 0–5°C to prevent racemization .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Methodological Answer : Use reversed-phase HPLC with a chiral column (e.g., Chiralpak AD-H) and UV detection at 254 nm. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5). For quantification, compare retention times and peak areas against a reference standard. Impurity thresholds should align with ICH guidelines (<0.15% for unknown impurities) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis of the (S)-enantiomer?
- Methodological Answer : Employ chiral auxiliaries or catalysts. For example, (S)-BINAP ligands in palladium-catalyzed cross-couchers can achieve >95% ee. Monitor ee via chiral HPLC or NMR with europium-based shift reagents. Post-synthesis, recrystallization in ethanol/water mixtures (4:1 v/v) enhances enantiopurity by selectively precipitating the (S)-enantiomer .
Q. What strategies resolve contradictions in solubility data for this compound across different solvents?
- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Characterize solubility via dynamic light scattering (DLS) and differential scanning calorimetry (DSC). For example:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 12.5 ± 0.3 | Hydrate form |
| Ethanol | 45.2 ± 1.1 | Anhydrous |
| DCM | <0.1 | Limited polarity |
| Standardize solvent pre-saturation protocols to ensure reproducibility . |
Q. How do structural analogs (e.g., 3,5-difluorophenyl derivatives) influence pharmacological activity?
- Methodological Answer : Fluorine substitution at meta/para positions alters electronic and steric profiles. Compare binding affinities using radioligand assays (e.g., dopamine receptor D2). For example:
Q. What degradation pathways occur under accelerated stability conditions, and how are they mitigated?
- Methodological Answer : Common degradation includes hydrolysis of the pyrrolidine ring under acidic conditions. Stability studies (40°C/75% RH for 6 months) reveal:
- Major degradation product : 3,4-difluorobenzoic acid (via oxidative cleavage).
Mitigation strategies include lyophilization for long-term storage and formulation with antioxidants (e.g., ascorbic acid at 0.1% w/w) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with homology-modeled receptors. Key parameters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
